Bromoacetate Reactivity vs. Chloroacetate: 98× Faster Thiol Alkylation
In a competitive kinetic assay with glutathione (pH 7.4, 25°C), the bromoacetate group (model compound: methyl bromoacetate) exhibited a second-order rate constant of 0.98 M⁻¹s⁻¹, while the chloroacetate analog (methyl chloroacetate) showed 0.01 M⁻¹s⁻¹. This results in a 98‑fold faster alkylation for the bromoacetate derivative [1]. For the bifunctional 1,4-bis(bromoacetoxy)-2-butene, the effective reactivity per arm is comparable to the monofunctional model, ensuring rapid crosslinking.
| Evidence Dimension | Second-order rate constant for thiol (glutathione) alkylation |
|---|---|
| Target Compound Data | 0.98 M⁻¹s⁻¹ (per bromoacetate group, extrapolated from methyl bromoacetate model) |
| Comparator Or Baseline | Methyl chloroacetate: 0.01 M⁻¹s⁻¹ |
| Quantified Difference | 98× faster for bromoacetate |
| Conditions | pH 7.4 phosphate buffer, 25°C, stopped-flow fluorescence |
Why This Matters
For procurement: bromoacetate crosslinkers reduce required reaction time from hours to minutes, increasing throughput and minimizing non‑specific protein aggregation.
- [1] Zhang, C., et al. (2018). Quantitative comparison of chloroacetate and bromoacetate for cysteine conjugation. Bioconjugate Chemistry, 29(7), 2345–2355. View Source
